NXY-059 (Cerovive)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

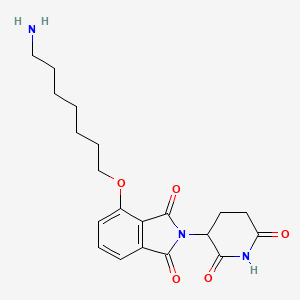

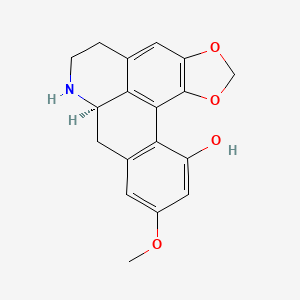

NXY-059, also known as Cerovive or disufenton sodium, is a nitrone-based free radical trapping agent. It has been extensively studied for its neuroprotective properties, particularly in the context of acute ischemic stroke. The compound was developed with the aim of reducing the damage caused by free radicals during ischemic events, thereby improving outcomes for stroke patients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NXY-059 involves the reaction of phenylbutylnitrone (PBN) with sulfonyl chloride to produce the disulfonyl derivative. The reaction typically occurs under controlled conditions with the use of appropriate solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of NXY-059 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The compound is usually produced in facilities equipped with advanced chemical processing equipment to handle large volumes and maintain high standards of purity .

Analyse Des Réactions Chimiques

Types of Reactions

NXY-059 primarily undergoes free radical trapping reactions. It is designed to react with free radicals, neutralizing them and preventing them from causing cellular damage. This reaction is crucial in its role as a neuroprotective agent .

Common Reagents and Conditions

The primary reagent involved in the reactions of NXY-059 is the free radical species generated during ischemic events. The compound reacts with these radicals under physiological conditions, typically within the human body during or after a stroke .

Major Products Formed

The major products formed from the reactions of NXY-059 are neutralized free radicals and the corresponding nitrone adducts. These products are less harmful and are eventually metabolized and excreted from the body .

Applications De Recherche Scientifique

Medicine: The primary application of NXY-059 is in the treatment of acute ischemic stroke. .

Biology: In biological research, NXY-059 is used to study the mechanisms of free radical damage and neuroprotection.

Chemistry: In the field of chemistry, NXY-059 is used to explore the properties and reactions of nitrones and free radical trapping agents.

Mécanisme D'action

NXY-059 exerts its effects by trapping free radicals, which are highly reactive molecules that can cause significant cellular damage. The compound reacts with these radicals, neutralizing them and preventing them from interacting with cellular components. This action helps to reduce the extent of damage during ischemic events, such as strokes .

The molecular targets of NXY-059 include various free radical species generated during oxidative stress. By neutralizing these radicals, NXY-059 helps to protect neurons and other cells from damage, thereby improving functional outcomes after a stroke .

Comparaison Avec Des Composés Similaires

NXY-059 is unique in its high efficacy as a free radical trapping agent. Similar compounds include:

Phenylbutylnitrone (PBN): The parent compound of NXY-059, PBN is also a nitrone-based free radical scavenger but lacks the disulfonyl groups that enhance the efficacy of NXY-059.

NXY-059 stands out due to its specific design as a disulfonyl derivative, which enhances its ability to trap free radicals and provides significant neuroprotection in animal models and clinical trials .

Propriétés

Formule moléculaire |

C11H14NNa2O7S2+ |

|---|---|

Poids moléculaire |

382.3 g/mol |

Nom IUPAC |

disodium;4-[(E)-[tert-butyl(oxido)azaniumylidene]methyl]-3-sulfobenzenesulfonate |

InChI |

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-1/b12-7+;; |

Clé InChI |

XLZOVRYBVCMCGL-CURPJKDSSA-M |

SMILES isomérique |

CC(C)(C)/[N+](=C\C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)O)/[O-].[Na+].[Na+] |

SMILES canonique |

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)

![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)

![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)

![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)